N-(2-(2-(4-fluorophenyl)acetamido)phenyl)picolinamide
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Overview
Description
N-(2-(2-(4-fluorophenyl)acetamido)phenyl)picolinamide is a versatile chemical compound with a complex structure that includes a picolinamide moiety and a fluorophenylacetamido group.
Mechanism of Action
Target of Action
Biochemical Pathways
, it is known that the metabolism of similar compounds generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation. Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-fluorophenyl)acetamido)phenyl)picolinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the acylation of 4-fluoroaniline with acetic anhydride to form 4-fluoroacetanilide. This intermediate is then reacted with 2-aminobenzoic acid under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-fluorophenyl)acetamido)phenyl)picolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the fluorine atom with other functional groups.
Scientific Research Applications
N-(2-(2-(4-fluorophenyl)acetamido)phenyl)picolinamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetamido)phenylpicolinamide: Known for its role as a positive allosteric modulator of metabotropic glutamate receptor 4 (mGlu(4)).
4-fluoroacetanilide: A simpler compound with similar structural elements but lacking the picolinamide moiety.
Uniqueness
N-(2-(2-(4-fluorophenyl)acetamido)phenyl)picolinamide stands out due to its unique combination of a fluorophenylacetamido group and a picolinamide moiety. This structural complexity contributes to its diverse range of applications and potential therapeutic benefits. Its ability to undergo various chemical reactions and its interaction with specific molecular targets further highlight its uniqueness compared to similar compounds .
Properties
IUPAC Name |
N-[2-[[2-(4-fluorophenyl)acetyl]amino]phenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2/c21-15-10-8-14(9-11-15)13-19(25)23-16-5-1-2-6-17(16)24-20(26)18-7-3-4-12-22-18/h1-12H,13H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEOXRXKNFODMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=CC=C(C=C2)F)NC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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